N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

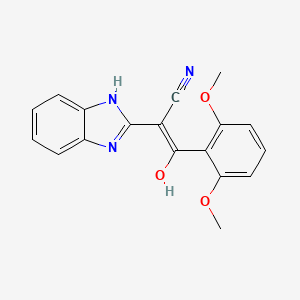

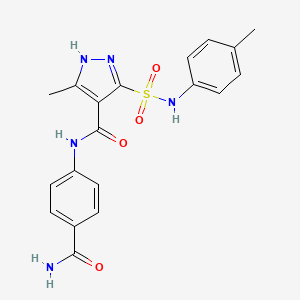

“N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group, an isopropylsulfonyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a benzene ring (from the “benzamide” part of the name), attached to which is an amide group. The amide nitrogen is likely bonded to another benzene ring (the “4-acetylphenyl” part), which in turn has an acetyl group attached. The “3-(isopropylsulfonyl)” part suggests a sulfonyl group attached to the benzene ring, with an isopropyl group attached to the sulfur .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The study by Fahim and Shalaby (2019) focuses on the synthesis of novel benzenesulfonamide derivatives, including the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives towards various nucleophiles, leading to the formation of novel sulfonamide derivatives. Some of these synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research demonstrates the chemical versatility and potential therapeutic applications of sulfonamide derivatives in cancer treatment Asmaa M. Fahim, Mona A. Shalaby, 2019.

Anticonvulsant Activity

Robertson et al. (1987) explored the anticonvulsant activity of benzamide derivatives in animal models, revealing their potential as effective treatments for seizures. This work underlines the importance of structural modifications to enhance pharmacological properties, such as the steric hindrance to diminish metabolic N-acetylation, thus improving the compound's stability and efficacy D. Robertson et al., 1987.

Liquid Chromatographic Determination

Dockens, Ravis, and Clark (1987) developed a liquid chromatographic method for determining the concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites in rat serum and urine. This method facilitates pharmacokinetic studies, essential for understanding the drug's behavior in the body, and underscores the importance of analytical techniques in drug development R. Dockens, W. Ravis, C. Clark, 1987.

Histone Deacetylase Inhibition

Zhou et al. (2008) discovered N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a novel, orally active histone deacetylase inhibitor with significant antitumor activity in vivo. This compound's ability to block cancer cell proliferation and induce apoptosis highlights the therapeutic potential of benzamide derivatives in cancer treatment Nancy Z. Zhou et al., 2008.

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOUNIZRHVRRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)